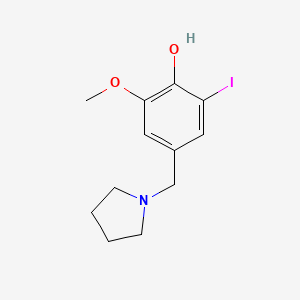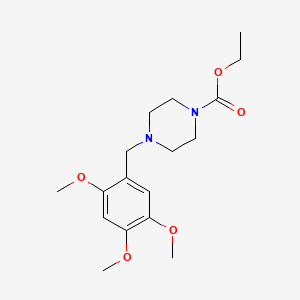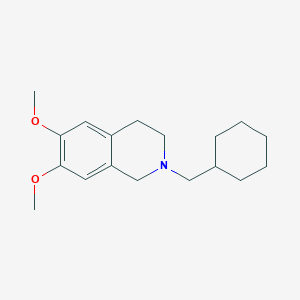![molecular formula C22H22BrNO3 B3852123 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3852123.png)
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one
Descripción general
Descripción
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one, also known as BRL-15572, is a synthetic compound that belongs to the class of benzylpiperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and neurodegenerative disorders.
Mecanismo De Acción
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one acts as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a critical role in regulating mood, anxiety, and cognition. By blocking the 5-HT2C receptor, 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one increases the release of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and cognition.
Biochemical and physiological effects:
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases. 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and cognition. 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has also been shown to have anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one in lab experiments. It has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans is not well established. Additionally, its selectivity for the 5-HT2C receptor may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one. One area of research is to further investigate its potential therapeutic applications in anxiety, depression, and neurodegenerative diseases. Another area of research is to investigate its safety and efficacy in human clinical trials. Additionally, there is potential for developing new compounds based on the structure of 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one that may have improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
3-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-15-2-7-20-19(12-15)21(25)16(14-27-20)13-24-10-8-22(26,9-11-24)17-3-5-18(23)6-4-17/h2-7,12,14,26H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFRPRXKGJWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)

![N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)

![4-{[benzyl(2-hydroxyethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3852099.png)
![1-[6-(2-ethoxyphenyl)pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B3852106.png)
![{1-methyl-1-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethyl}amine bis(trifluoroacetate)](/img/structure/B3852108.png)
![1-(3-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B3852115.png)
